Cas no 98436-45-4 (6,8-DIBROMO-4-CHLORO-QUINAZOLINE)
6,8-DIBROMO-4-CHLORO-QUINAZOLINE Chemical and Physical Properties
Names and Identifiers
-
- 6,8-DIBROMO-4-CHLORO-QUINAZOLINE
- 6,8-dibromo-4-chloroquinazoline
- 98436-45-4
- Z277541242
- CS-0257799
- AKOS009144089
- DB-169397
- SCHEMBL3796785
- EN300-67799
- DTXSID00559801
-
- Inchi: 1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
- InChI Key: PUGXZUHUYQNRIF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C(N=CN=C21)Cl)Br
Computed Properties
- Exact Mass: 321.83310Da
- Monoisotopic Mass: 319.83515Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 25.8Ų
6,8-DIBROMO-4-CHLORO-QUINAZOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010980-1g |
6,8-Dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 1g |
$360.80 | 2023-08-31 | |
| Chemenu | CM142547-1g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM142547-1g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-67799-0.05g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 0.05g |
$168.0 | 2023-07-10 | |
| Enamine | EN300-67799-0.1g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 0.1g |
$252.0 | 2023-07-10 | |
| Enamine | EN300-67799-0.25g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 0.25g |
$361.0 | 2023-07-10 | |
| Enamine | EN300-67799-0.5g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 0.5g |
$569.0 | 2023-07-10 | |
| Enamine | EN300-67799-1.0g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 1.0g |
$728.0 | 2023-07-10 | |
| Enamine | EN300-67799-2.5g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 2.5g |
$1428.0 | 2023-07-10 | |
| Enamine | EN300-67799-5.0g |
6,8-dibromo-4-chloroquinazoline |
98436-45-4 | 95% | 5.0g |
$2110.0 | 2023-07-10 |
6,8-DIBROMO-4-CHLORO-QUINAZOLINE Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 6,8-DIBROMO-4-CHLORO-QUINAZOLINE
Introduction to 6,8-DIBROMO-4-CHLORO-QUINAZOLINE (CAS No. 98436-45-4)
6,8-Dibromo-4-chloroquinazoline, identified by its CAS number 98436-45-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. Quinazolines serve as a crucial scaffold in the development of various pharmacological agents, including antiviral, anticancer, and antimicrobial drugs. The structural features of 6,8-dibromo-4-chloroquinazoline, particularly the presence of bromo and chloro substituents, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The synthesis of 6,8-dibromo-4-chloroquinazoline involves multi-step organic reactions that typically begin with the functionalization of a quinazoline core. The introduction of bromine and chlorine atoms at specific positions enhances the electrophilicity of the molecule, facilitating further derivatization. This compound has been extensively studied for its role in constructing more complex pharmacophores. The bromo and chloro groups not only influence the electronic distribution within the molecule but also provide handles for selective modifications, enabling chemists to tailor its biological activity.
In recent years, 6,8-dibromo-4-chloroquinazoline has been explored as a key intermediate in the synthesis of novel therapeutic agents. One of the most promising areas of research is its application in developing anticancer drugs. Quinazoline derivatives have shown remarkable efficacy in inhibiting kinases and other enzymes involved in tumor growth and progression. The bromo and chloro substituents on 6,8-dibromo-4-chloroquinazoline allow for further functionalization, leading to compounds with enhanced binding affinity and selectivity towards cancer cell targets. Several preclinical studies have demonstrated the potential of quinazoline-based molecules in inducing apoptosis and inhibiting proliferation in various cancer cell lines.
The antimicrobial properties of 6,8-dibromo-4-chloroquinazoline have also been investigated. Given the increasing problem of antibiotic resistance, there is a pressing need for new antimicrobial agents. Quinazoline derivatives have demonstrated activity against a wide range of bacteria, including multidrug-resistant strains. The bromo and chloro groups contribute to the molecule's ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Research is ongoing to optimize these derivatives for clinical use, with particular focus on improving their solubility and bioavailability.
The role of 6,8-dibromo-4-chloroquinazoline in drug discovery extends beyond anticancer and antimicrobial applications. It has been utilized in the development of antiviral agents, where quinazoline derivatives exhibit inhibitory effects on viral enzymes such as proteases and polymerases. The structural versatility of this compound allows for modifications that can fine-tune its interactions with viral targets. Additionally, its potential as an anti-inflammatory agent has been explored, with some derivatives showing promise in reducing inflammation-related symptoms.
The synthetic methodologies for preparing 6,8-dibromo-4-chloroquinazoline have been refined over time to achieve higher yields and purities. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled more efficient introductions of bromine and chlorine atoms at desired positions on the quinazoline core. These advances have not only simplified the synthesis but also opened up new possibilities for structural diversification. The ability to produce this compound reliably and cost-effectively has made it an attractive choice for both academic research laboratories and pharmaceutical companies.
The pharmacokinetic properties of derivatives derived from 6,8-dibromo-4-chloroquinazoline are another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for their successful translation from bench to bedside. Computational modeling techniques have been employed to predict pharmacokinetic profiles based on structural features such as molecular weight and lipophilicity. These predictions help guide the design of more effective drug candidates by identifying properties that may enhance bioavailability or reduce toxicity.
In conclusion, 6,8-dibromo-4-chloroquinazoline (CAS No. 98436-45-4) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for developing novel therapeutic agents targeting various diseases. The ongoing research into its applications in oncology, antimicrobial therapy, antiviral treatment, and anti-inflammatory therapy underscores its importance in modern drug discovery efforts. As synthetic methods continue to evolve and our understanding of biological targets deepens, compounds like 6,8-dibromo-4-chloroquinazoline will undoubtedly play a crucial role in shaping the future of medicine.
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